Glycerol derivative 1
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Overview
Description
Glycerol derivative 1 is a compound derived from glycerol, a simple polyol compoundIt serves as the structural backbone of lipid molecules (triacylglycerols) and is an important metabolite in living organisms . This compound, like other glycerol derivatives, has various applications in different fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of glycerol derivative 1 involves several synthetic routes. One common method is the chlorination of glycerol to produce chlorinated derivatives such as epichlorohydrin and chlorohydrins . These chlorinated derivatives can then be further transformed into various downstream products, including non-cyclic compounds with allyl, nitrile, azide, and other functional groups, as well as cyclic compounds like oxazolidinones and triazoles .
Industrial Production Methods: Industrial production of this compound often involves the catalytic conversion of glycerol. This process can be carried out using homogeneous or heterogeneous catalysts to ensure efficient and environmentally benign production . The production of this compound from crude glycerol, a by-product of biodiesel production, is also a common industrial method .
Chemical Reactions Analysis
Types of Reactions: Glycerol derivative 1 undergoes various types of chemical reactions, including oxidation, reduction, substitution, and dehydration . These reactions are essential for transforming this compound into valuable products.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include metal hydrides, borohydrides, and various acids and bases . The reaction conditions often involve specific temperatures, pressures, and catalysts to achieve the desired transformations.
Major Products Formed: The major products formed from the reactions of this compound include 1,2-propanediol, 1,3-propanediol, acrolein, and acrylic acid . These products have significant industrial and commercial applications.
Scientific Research Applications
Glycerol derivative 1 has numerous scientific research applications. In chemistry, it is used as a solvent and reagent in various organic reactions . In biology, this compound plays a role in the synthesis of biomolecules and the study of metabolic pathways . In medicine, it is used in the formulation of pharmaceuticals and as a component in drug delivery systems . In industry, this compound is utilized in the production of polymers, surfactants, and other value-added chemicals .
Mechanism of Action
The mechanism of action of glycerol derivative 1 involves its interaction with specific molecular targets and pathways. For example, this compound can inhibit T cell receptor-induced signaling events, leading to the suppression of human T cell activation . This mechanism is crucial for its applications in immunosuppressive therapies and other medical treatments.
Comparison with Similar Compounds
Glycerol derivative 1 can be compared with other similar compounds, such as ethylene glycol and propylene glycol . While all these compounds share similar chemical structures and properties, this compound is unique due to its specific functional groups and reactivity. This uniqueness allows it to be used in a wider range of applications compared to other glycols.
List of Similar Compounds:- Ethylene glycol (1,2-ethanediol)
- Propylene glycol (1,2-propanediol)
- Glycerol ethers (1,3-dialkoxy-2-propanols)
- Glycerol esters (1,2,3-trialkoxypropanes)
Properties
Molecular Formula |
C46H73ClN4O9 |
---|---|
Molecular Weight |
861.5 g/mol |
IUPAC Name |
[3-[(1-ethylpyridin-1-ium-2-yl)methyl-(2-methoxybenzoyl)carbamoyl]oxy-2-methoxypropyl] 4-(octadecylcarbamoyloxy)piperidine-1-carboxylate;chloride |
InChI |
InChI=1S/C46H72N4O9.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-31-47-44(52)59-39-29-33-49(34-30-39)45(53)57-36-40(55-3)37-58-46(54)50(35-38-26-23-25-32-48(38)6-2)43(51)41-27-21-22-28-42(41)56-4;/h21-23,25-28,32,39-40H,5-20,24,29-31,33-37H2,1-4H3;1H |
InChI Key |
IXRMFSBOHHRXSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OC1CCN(CC1)C(=O)OCC(COC(=O)N(CC2=CC=CC=[N+]2CC)C(=O)C3=CC=CC=C3OC)OC.[Cl-] |
Origin of Product |
United States |
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